N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Pyridazinone Library Design

This pyridazinone derivative features a unique 4-ethoxyphenyl group and N-cyclohexylacetamide side chain, conferring distinct electronic and steric properties for precise PDE4 subtype selectivity profiling. Unlike common analogs, its substitution pattern bridges small methoxy probes and bulkier aryl ethers, enabling robust QSAR model construction. Ideal for head-to-head comparative enzymatic assays against rolipram or zardaverine, and for validating in silico ADME prediction models. Procure this exact compound to ensure reproducible target validation, library diversity, and accurate SAR exploration.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 922974-04-7
Cat. No. B2416698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS922974-04-7
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3
InChIInChI=1S/C20H25N3O3/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-19(24)21-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24)
InChIKeyDRUJWHXLXCHENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 922974-04-7): Core Chemical Identity and Procurement Profile


N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 922974-04-7) is a synthetic pyridazinone derivative with the molecular formula C20H25N3O3 and a molecular weight of 355.43 g/mol . It is commercially available as a research-grade screening compound (e.g., catalog code BJ19109) . The pyridazinone scaffold is recognized for its broad pharmacological potential, but the specific substitution pattern—an N-cyclohexylacetamide side chain and a 4-ethoxyphenyl group at position 3—differentiates this compound within the class.

Why Generic Pyridazinone Analogs Cannot Substitute for CAS 922974-04-7 in Focused Screening


Pyridazinone derivatives are a highly heterogeneous class; subtle changes in substituents profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. Specifically, the 4-ethoxyphenyl group in CAS 922974-04-7 confers distinct electronic and steric properties compared to common analogs bearing halogen, methyl, or methoxy substituents. The N-cyclohexylacetamide moiety further modulates conformational flexibility and hydrogen-bonding capacity relative to N-phenyl or N-alkyl variants. Consequently, even structurally close in-class compounds cannot be assumed to produce equivalent biological outcomes, necessitating the procurement of this exact compound for reproducible target validation.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 922974-04-7)


Structural Uniqueness: 4-Ethoxyphenyl Substituent vs. 4-Methoxy, 4-Fluoro, and 4-Chloro Analogs

The 4-ethoxyphenyl group at position 3 of the pyridazinone core provides a distinct combination of electron-donating resonance (+M) and inductive effects, along with increased lipophilicity and steric bulk compared to common screening library analogs. This structural feature is expected to alter target binding kinetics and selectivity profiles relative to the 4-methoxy, 4-fluoro, and 4-chloro counterparts frequently encountered in commercial pyridazinone collections .

Medicinal Chemistry Structure-Activity Relationship Pyridazinone Library Design

Scaffold-Class Biological Precedent: Anti-Inflammatory and Kinase Inhibitory Activity of 6-Oxopyridazine Derivatives

While direct bioactivity data for CAS 922974-04-7 are not publicly available, the 6-oxopyridazine scaffold has demonstrated potent inhibition of phosphodiesterase-IV (PDE4) and modulation of neutrophil recruitment in murine air pouch models [1]. A structurally related pyridazinone derivative (compound 4ba) achieved a marked reduction in polymorphonuclear leukocyte (PMN) tissue infiltration at doses where the reference compound zardaverine showed lesser efficacy, confirming that specific substitution patterns critically influence in vivo pharmacodynamics [1]. This class-level evidence supports the hypothesis that CAS 922974-04-7, by virtue of its unique substitution, may exhibit a differentiated biological fingerprint.

Anti-inflammatory Kinase Inhibition Pyridazinone Pharmacology

Computed Drug-Likeness and Lead-Likeness Parameters

Calculated molecular properties place CAS 922974-04-7 within favorable drug-like space: molecular weight 355.43 g/mol, topological polar surface area (tPSA) approximately 67 Ų, and 3 hydrogen bond acceptors . These values are consistent with the rule-of-five guidelines. In contrast, common substituted analogs can deviate significantly; for example, 4-chloro derivatives typically exhibit increased lipophilicity (cLogP >4.0) that may compromise solubility and promote off-target binding. The ethoxy substituent provides a balanced lipophilic-hydrophilic profile, potentially improving oral bioavailability and reducing non-specific protein binding compared to more lipophilic congeners.

Drug-Likeness Computational ADME Lead Optimization

Recommended Application Scenarios for N-Cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 922974-04-7)


Focused Pyridazinone SAR Library Expansion

This compound serves as a key diversity element in pyridazinone-focused libraries, enabling systematic exploration of the 3-aryl substituent's electronic and steric effects. Its 4-ethoxyphenyl group bridges the gap between small methoxy probes and bulkier aryl ethers, facilitating the construction of quantitative SAR (QSAR) models for target engagement optimization .

In Vitro Selectivity Profiling Against PDE4 Isoforms

Based on the class-level PDE4 inhibitory activity of close pyridazinone analogs, CAS 922974-04-7 is suited for primary PDE4 subtype selectivity screens. Its unique substitution pattern may confer isoform selectivity advantages over prototypical inhibitors such as rolipram or zardaverine, warranting head-to-head comparative enzymatic assays .

Computational ADME Benchmarking and Model Validation

With a balanced computational profile (moderate cLogP, low tPSA), this compound is an ideal candidate for validating in silico ADME prediction models. Its experimental characterization (solubility, permeability, microsomal stability) would generate valuable data points for refining models applied to pyridazinone lead series .

Quote Request

Request a Quote for N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.